molecular formula C23H44ClO4P B15262505 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate

Cat. No.: B15262505
M. Wt: 451.0 g/mol
InChI Key: CZSXDAJJJBIUEH-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to three distinct substituents: two 5-methyl-2-(propan-2-yl)cyclohexyl groups and one 3-chloro-2-hydroxypropyl moiety. The 3-chloro-2-hydroxypropyl group introduces both hydrophilic (hydroxyl) and reactive (chloride) functionalities, distinguishing it from simpler phosphonate esters.

Properties

Molecular Formula

C23H44ClO4P

Molecular Weight

451.0 g/mol

IUPAC Name

1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-chloropropan-2-ol

InChI

InChI=1S/C23H44ClO4P/c1-15(2)20-9-7-17(5)11-22(20)27-29(26,14-19(25)13-24)28-23-12-18(6)8-10-21(23)16(3)4/h15-23,25H,7-14H2,1-6H3

InChI Key

CZSXDAJJJBIUEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CC(CCl)O)OC2CC(CCC2C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate involves multiple steps. The synthetic route typically includes the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with 3-chloro-2-hydroxypropylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like column chromatography .

Chemical Reactions Analysis

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phosphonate Derivatives

Compound Name (IUPAC) CAS RN Molecular Formula Key Substituents Notable Functional Groups
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate Not provided C₂₄H₄₀ClO₄P Two 5-methyl-2-isopropylcyclohexyl groups Chloride, hydroxyl
Bis(1-methylheptyl) methylphosphonate 76341-63-4 C₁₇H₃₇O₃P Two branched 1-methylheptyl groups Methyl
Bis(1-ethylpropyl) methylphosphonate 5828-67-1 C₁₁H₂₅O₃P Two 1-ethylpropyl groups Methyl
1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate Not provided Likely C₁₁H₂₄NO₄P 1,2,2-Trimethylpropyl, N-(2-hydroxyethyl) Hydroxyl, methyl, amido linkage

Key Comparisons:

Substituent Bulk and Lipophilicity The target compound’s 5-methyl-2-isopropylcyclohexyl groups are significantly bulkier than the linear or branched alkyl chains in Bis(1-methylheptyl) methylphosphonate and Bis(1-ethylpropyl) methylphosphonate . This steric bulk likely enhances lipophilicity, making the compound more suitable for applications requiring membrane permeability or solvent compatibility. In contrast, the trimethylpropyl group in the phosphonamidoate derivative () balances moderate bulk with a hydrophilic hydroxyethylamino group, suggesting intermediate polarity .

Reactivity and Stability

  • The 3-chloro-2-hydroxypropyl substituent in the target compound introduces both a labile chloride (prone to nucleophilic substitution) and a hydroxyl group (capable of hydrogen bonding). This contrasts with the inert methyl groups in the methylphosphonate analogs , which are more hydrolytically stable.
  • The phosphonamidoate in contains a hydrolytically sensitive P–N bond, which may limit its stability under acidic or aqueous conditions compared to the target compound’s ester linkages .

For example, IR peaks near 2921 cm⁻¹ (C–H stretching) and 1249 cm⁻¹ (P=O) are typical for phosphonates . The hydroxyl group in the target compound would likely produce a broad IR peak near 3437 cm⁻¹, as seen in similar hydroxy-containing derivatives .

The target compound’s chloride substituent could similarly attract attention under chemical control frameworks.

Research Findings and Implications

  • Synthetic Challenges : The steric hindrance of the cyclohexyl groups in the target compound may complicate synthesis, requiring optimized conditions (e.g., high-temperature esterification or catalytic methods) compared to less hindered analogs .
  • This contrasts with simpler methylphosphonates, which are often used as plasticizers or solvent additives .

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